Acetyl-Hirudin (55-65) (sulfatiert)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

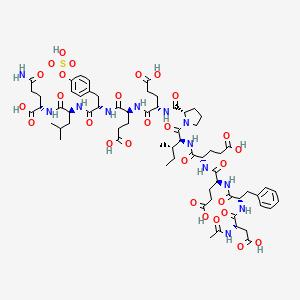

Acetyl-Hirudin (55-65) (sulfated) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

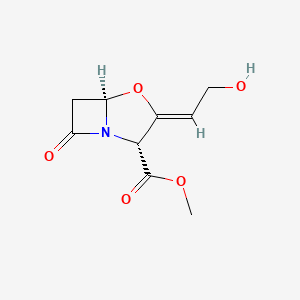

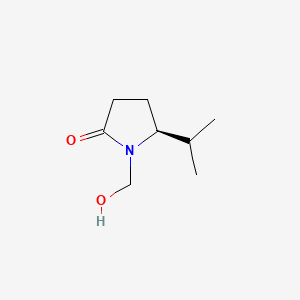

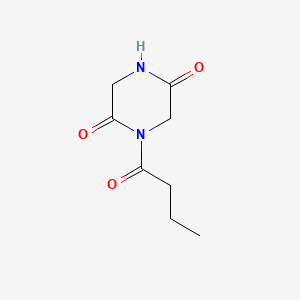

Molecular Structure Analysis

The molecular weight of Acetyl-Hirudin (55-65) (sulfated) is 1533.57 . Its formula is C66H92N12O28S . The sequence is Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-{Tyr (SO3H)}-Leu-Gln .Physical And Chemical Properties Analysis

The physical and chemical properties of Acetyl-Hirudin (55-65) (sulfated) include a molecular weight of 1533.57 and a formula of C66H92N12O28S . It’s recommended to be stored under the conditions specified in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen

Medizin: Antikoagulanstherapie

Acetyl-Hirudin (55-65) (sulfatiert): ist ein Derivat von Hirudin, einem potenten Thrombininhibitor mit gerinnungshemmenden Eigenschaften . Es wird in der Medizin hauptsächlich wegen seiner blutgerinnungshemmenden Eigenschaft verwendet, was es in der Behandlung und Prävention von thromboembolischen Erkrankungen wertvoll macht. Seine Fähigkeit, Thrombin direkt zu hemmen, ermöglicht es ihm, die Gerinnungskaskade zu unterbrechen, was für die Behandlung von Erkrankungen wie tiefe Beinvenenthrombose und Lungenembolie unerlässlich ist.

Biochemie: Enzymhemmungsstudien

In der Biochemie dient Acetyl-Hirudin (55-65) (sulfatiert) als Werkzeug zur Untersuchung der Enzymhemmung . Durch die Bindung an Thrombin hilft es Forschern, die Wechselwirkung zwischen Enzymen und Inhibitoren auf molekularer Ebene zu verstehen. Dieses sulfatierte Fragment bindet an die regulatorische Exosite von Thrombin 1, verhindert die Aktivierung von Gerinnungsfaktoren und bietet ein Modell für die Untersuchung anderer potenzieller therapeutischer Inhibitoren.

Pharmakologie: Arzneimittelentwicklung

Pharmakologisch gesehen ist diese Verbindung ein wichtiges Instrument bei der Entwicklung neuer Antithrombotika . Seine starke Affinität zu Thrombin macht es zu einem hervorragenden Kandidaten für die Entwicklung sichererer Antikoagulanzien mit geringeren Blutungsrisiken im Vergleich zu traditionellen Therapien. Es wird auch in pharmakokinetischen Studien verwendet, um zu verstehen, wie Medikamente im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden werden.

Biotechnologie: Peptidsynthese

In der Biotechnologie wird Acetyl-Hirudin (55-65) (sulfatiert) in der kundenspezifischen Peptidsynthese verwendet . Es ist ein Paradebeispiel dafür, wie synthetische Peptide natürliche Proteine nachahmen und in verschiedenen Anwendungen eingesetzt werden können, darunter die Entwicklung neuer Biomaterialien sowie in der Gewebezüchtung und regenerativen Medizin.

Klinische Forschung: Therapeutische Anwendungen

Die klinische Forschung nutzt diese Verbindung, um ihre therapeutischen Anwendungen über die Antikoagulation hinaus zu untersuchen . Studien haben sein Potenzial bei der Wundheilung, Antifibrose, diabetischen Komplikationen, Antitumoraktivitäten und Auswirkungen auf zerebrale Blutungen untersucht. Es bietet eine Grundlage für die Entwicklung neuer Behandlungen für eine Reihe von Erkrankungen.

Labortechniken: Proteinbindung und Kupplung

Schließlich wird Acetyl-Hirudin (55-65) (sulfatiert) in Labortechniken zur Bindung von Enzymen oder zur Kupplung von Peptiden an Trägerproteine verwendet . Diese Prozesse sind entscheidend für die Entwicklung von Beziehungen zwischen Proteinen und anderen Zellbestandteilen, was für die Untersuchung von Zellfunktionen und -interaktionen von grundlegender Bedeutung ist.

Wirkmechanismus

Target of Action

The primary target of Acetyl-Hirudin (55-65) (sulfated) is thrombin-rHCII (L444R) . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the regulation of blood clotting. rHCII (L444R) is a variant of heparin cofactor II, a serine protease inhibitor (serpin) that inhibits thrombin .

Biochemical Pathways

The compound’s interaction with thrombin-rHCII (L444R) affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, Acetyl-Hirudin (55-65) (sulfated) prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Result of Action

The result of Acetyl-Hirudin (55-65) (sulfated)'s action is the inhibition of blood coagulation. By binding to and inhibiting thrombin, it prevents the formation of fibrin, thereby reducing the formation of blood clots .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEZWCXOVQVWOA-XALAVQSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92N12O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;5H-imidazo[4,5-d]triazin-4-olate](/img/structure/B589128.png)

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)